molecular formula C11H12ClNO B1313900 C-Furan-2-yl-C-phenyl-methylamine hydrochloride CAS No. 53387-67-0

C-Furan-2-yl-C-phenyl-methylamine hydrochloride

Cat. No.: B1313900
CAS No.: 53387-67-0
M. Wt: 209.67 g/mol
InChI Key: KAVRGSABTKZCGN-UHFFFAOYSA-N
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Description

C-Furan-2-yl-C-phenyl-methylamine hydrochloride is an organic compound that features a furan ring attached to a phenyl group through a methanamine linkage

Biochemical Analysis

Biochemical Properties

Furan-2-yl(phenyl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with human sirtuin 2 (SIRT2), a member of the sirtuin family of proteins. SIRT2 is involved in the deacetylation of histones and non-histone proteins, which plays a crucial role in regulating gene expression and cellular metabolism . Furan-2-yl(phenyl)methanamine hydrochloride acts as an inhibitor of SIRT2, thereby influencing these biochemical processes.

Cellular Effects

Furan-2-yl(phenyl)methanamine hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of SIRT2 by Furan-2-yl(phenyl)methanamine hydrochloride can lead to changes in the acetylation status of histones, thereby altering gene expression patterns . This compound also affects the deacetylation of non-histone proteins, which can impact various cellular functions, including cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of Furan-2-yl(phenyl)methanamine hydrochloride involves its binding interactions with biomolecules. As an inhibitor of SIRT2, it binds to the active site of the enzyme, preventing it from deacetylating its substrates . This inhibition leads to an accumulation of acetylated proteins, which can have various downstream effects on cellular processes. Additionally, Furan-2-yl(phenyl)methanamine hydrochloride may interact with other enzymes and proteins, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Furan-2-yl(phenyl)methanamine hydrochloride can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that Furan-2-yl(phenyl)methanamine hydrochloride is relatively stable under standard laboratory conditions . Its long-term effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of Furan-2-yl(phenyl)methanamine hydrochloride can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of SIRT2 activity and the modulation of gene expression . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. It is important to determine the optimal dosage range to achieve the desired effects while minimizing potential side effects.

Metabolic Pathways

Furan-2-yl(phenyl)methanamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound may affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding the metabolic pathways of Furan-2-yl(phenyl)methanamine hydrochloride is crucial for predicting its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of Furan-2-yl(phenyl)methanamine hydrochloride within cells and tissues are important factors that influence its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within different cellular compartments can affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of Furan-2-yl(phenyl)methanamine hydrochloride is a key determinant of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C-Furan-2-yl-C-phenyl-methylamine hydrochloride typically involves the reaction of furan-2-carbaldehyde with phen

Properties

IUPAC Name

furan-2-yl(phenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.ClH/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9;/h1-8,11H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVRGSABTKZCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484008
Record name 1-(Furan-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53387-67-0
Record name 1-(Furan-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-Furyl(phenyl)methyl]amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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